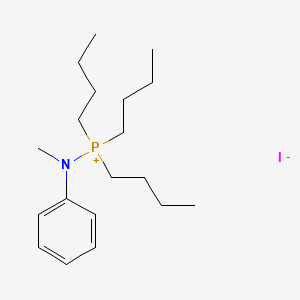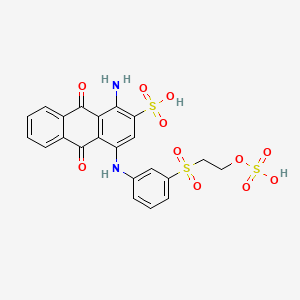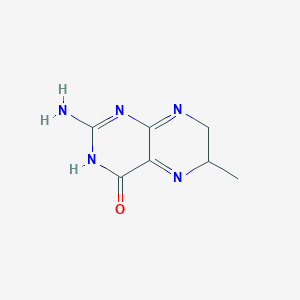
6-methyldihydro-(6H)-pterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyldihydro-(6H)-pterin is a heterocyclic compound that belongs to the pterin family Pterins are a group of compounds that play crucial roles in various biological processes, including the metabolism of folic acid and the synthesis of neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyldihydro-(6H)-pterin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under acidic conditions, leading to the formation of the pterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyldihydro-(6H)-pterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpterin.
Reduction: Reduction reactions can convert it to dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Methyldihydro-(6H)-pterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to folate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyldihydro-(6H)-pterin involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in various enzymatic reactions, facilitating the transfer of one-carbon units in metabolic pathways. The compound’s molecular targets include enzymes involved in folate metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Methylpterin: An oxidized form of 6-methyldihydro-(6H)-pterin.
Dihydropterin: A reduced form with similar structural features.
Folic Acid: A related compound involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13) |
InChI Key |
QARNTSWBYSPKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2C(=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
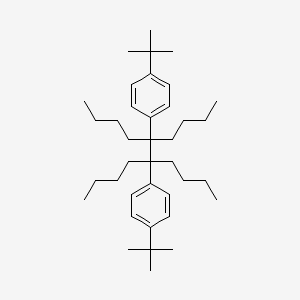
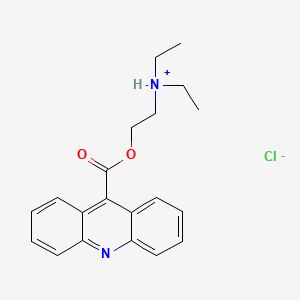

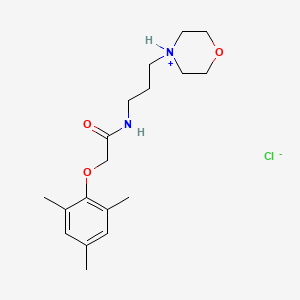
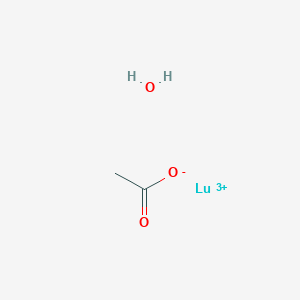
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
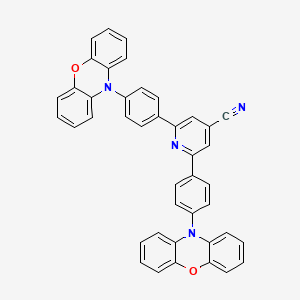
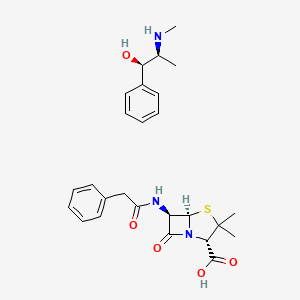
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
